(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one
Overview
Description
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound, a key intermediate of prasugrel, has been synthesized through multiple steps involving Vilsmeier reaction, cyclization, and other chemical processes, achieving an overall yield of about 25% (Zhong, 2013).
Characterization and Derivative Synthesis : Various methods have been developed for synthesizing and characterizing derivatives of this compound. These derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties (N. Rao, M. V. Rao, & K. Prasad, 2018).
Biological Activities
Antimicrobial Activity : Derivatives of this compound have been evaluated for their antibacterial properties. These derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains (N. Rao, M. V. Rao, & K. Prasad, 2019).
Anticancer Potential : Studies have demonstrated that certain derivatives of this compound exhibit potent anticancer activity. These derivatives were tested against human breast adenocarcinoma and colon carcinoma cell lines, showing promising results in inhibiting tumor growth (Afaf K. Elansary et al., 2012).
Platelet Aggregation Inhibition : Some derivatives have been explored for their potential as platelet aggregation inhibitors. This research has implications for the development of antithrombotic drugs (N. R. Challa et al., 2014).
properties
IUPAC Name |
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2=CC(=O)S[C@H]21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7aS)-5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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